REACTION_SMILES
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[Br:1][CH:2]1[CH:3]=[C:4]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14](=[O:15])[OH:16])[C:5](=[O:7])[CH2:6]1.[OH2:30].[OH:17][CH2:18][CH2:19][OH:20].[OH:29].[n:21]1[c:22]([CH3:23])[cH:24][cH:25][cH:26][c:27]1[CH3:28]>>[CH:2]1([O:20][CH2:19][CH2:18][OH:17])[CH:3]=[C:4]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14](=[O:15])[OH:16])[C:5](=[O:7])[CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCCCCCC1=CC(Br)CC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCO
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Name
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[OH]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C)n1
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Name
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Type
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product
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Smiles
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O=C(O)CCCCCCC1=CC(OCCO)CC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |